molecular formula C6H7N3O2 B582096 3-amino-N-hydroxypyridine-2-carboxamide CAS No. 98140-94-4

3-amino-N-hydroxypyridine-2-carboxamide

Cat. No.: B582096
CAS No.: 98140-94-4
M. Wt: 153.141
InChI Key: NAXHXXVOPKZDDD-UHFFFAOYSA-N
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Description

3-amino-N-hydroxypyridine-2-carboxamide is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is characterized by the presence of an amino group, a hydroxyl group, and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-hydroxypyridine-2-carboxamide typically involves the reaction of 3-amino-2-hydroxypyridine with a suitable carboxylating agent. One common method is the reaction of 3-amino-2-hydroxypyridine with phosgene or its derivatives under controlled conditions to form the desired carboxamide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-hydroxypyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-hydroxypyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-hydroxypyridine-2-carboxamide is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, along with a carboxamide group.

Properties

IUPAC Name

3-amino-N-hydroxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-2-1-3-8-5(4)6(10)9-11/h1-3,11H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXHXXVOPKZDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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